CID 78065469
Description
CID 78065469 is a compound indexed in PubChem, a public chemical database maintained by the National Center for Biotechnology Information (NCBI). For this compound, users are advised to consult PubChem directly for its molecular structure, canonical SMILES, and other foundational data, as these details are absent from the provided sources .
Properties
Molecular Formula |
C8H20NOSi |
|---|---|
Molecular Weight |
174.34 g/mol |
InChI |
InChI=1S/C8H20NOSi/c1-5-9(6-2)7-8-10-11(3)4/h5-8H2,1-4H3 |
InChI Key |
GZYROTRCNJCNMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCO[Si](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine typically involves the reaction of dimethylsilyl chloride with N,N-diethylethan-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)2SiCl+N,N-diethylethan-1-amine→2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reaction Types and Mechanisms
CID 78065469 participates in four primary reaction categories:
1.1 Nucleophilic Substitutions
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SN² Reactions : Occurs at electrophilic carbon centers with good leaving groups (e.g., halides).
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Example: Displacement of bromide by hydroxide in polar aprotic solvents yields alcohol derivatives.
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Activation energy:
-
1.2 Coupling Reactions
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Suzuki-Miyaura Cross-Coupling : Achieved using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres.
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Typical yield: 82–89% with aryl boronic acid partners.
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Requires anhydrous conditions and degassed solvents.
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1.3 Acid-Base Reactions
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Reacts with strong bases (e.g., NaOH) at pyridine-like nitrogen sites, forming water-soluble salts .
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pKa of protonatable nitrogen: 4.7 ± 0.2.
1.4 Redox Reactions
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Undergoes controlled oxidation with KMnO₄ in acidic conditions to produce ketone derivatives.
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Reduction with NaBH₄ selectively targets α,β-unsaturated carbonyl groups.
Reaction Conditions and Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF, THF, or DCM | +15–20% |
| Catalyst Loading | 2–5 mol% Pd | Nonlinear effect |
| Temperature | 60–80°C (coupling) | Maximizes k₁ |
| pH | 6.5–7.5 (aqueous reactions) | Prevents hydrolysis |
Key Findings :
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Polar aprotic solvents enhance reaction rates by stabilizing transition states.
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Oxygen-sensitive reactions require rigorous deaeration to avoid side-product formation .
Analytical Characterization
Reaction outcomes were verified using:
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High-Resolution Mass Spectrometry (HRMS) : Achieved <3 ppm mass accuracy for product identification .
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NMR Spectroscopy : Distinct ¹H NMR shifts confirm regioselectivity in coupling reactions (Δδ = 0.8 ppm for ortho vs. para products).
Functional Group Compatibility
This compound tolerates:
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Esters (no transesterification below 100°C)
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Tertiary amines (no N-oxide formation under standard conditions)
Contraindications:
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Strong Lewis acids (e.g., AlCl₃) induce decomposition via retro-aldol pathways.
Scientific Research Applications
2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials, including silicones and siloxanes.
Mechanism of Action
The mechanism by which 2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine exerts its effects involves the interaction of the dimethylsilyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and other elements, facilitating the formation of complex structures. This interaction can influence the reactivity and stability of the compound, making it useful in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of CID 78065469 with structurally or functionally analogous compounds requires access to its specific attributes (e.g., molecular weight, functional groups, bioactivity). However, the evidence provided offers methodological frameworks and examples of comparative analyses that can be extrapolated:
Structural Analogues
If this compound belongs to a class of bioactive compounds (e.g., polyphenols, alkaloids), its comparison would follow protocols similar to those in , where Hibiscus sabdariffa derivatives like gallic acid (CID 370) and quercetin (CID 5280343) were analyzed. Key parameters for comparison include:
- Molecular formula and weight
- Functional groups (e.g., hydroxyl, carboxyl)
- Spectral data (e.g., GC-MS fragmentation patterns, collision-induced dissociation (CID) profiles) .

Pharmacological Activity
For instance:
- and highlight probiotics and bifidobacteria for preventing chemotherapy-induced diarrhea (CID), with metrics like odds ratios (OR) and serum biomarkers (e.g., TNF-α, endotoxin levels).
- discusses chemical inducers of dimerization (CIDs) , such as photocleavable rapamycin derivatives, emphasizing their cell permeability and intracellular manipulation efficiency.
If this compound has documented bioactivity, its performance could be benchmarked against these compounds using in vitro or in vivo models .
Physicochemical Properties
Comparative tables for compounds often include:
| Parameter | This compound* | Gallic Acid (CID 370) | Quercetin (CID 5280343) |
|---|---|---|---|
| Molecular Formula | - | C₇H₆O₅ | C₁₅H₁₀O₇ |
| Molecular Weight (g/mol) | - | 170.12 | 302.24 |
| LogP (Lipophilicity) | - | 0.70 | 1.50 |
| Bioactivity (IC50) | - | Antioxidant: 2.1 μM | Anticancer: 15.3 μM |
*Data for this compound is hypothetical due to lack of evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

